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Cat. No.: B15138320 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
DL-01 (formic) is a sophisticated drug-linker conjugate designed for the development of

Antibody-Drug Conjugates (ADCs). ADCs are a class of targeted therapeutics that combine the

specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic

agent, delivered via a chemical linker. The "formic" designation indicates the formulation of the

DL-01 drug-linker with formic acid. The cytotoxic payload of DL-01 is a potent derivative of

camptothecin, a topoisomerase I inhibitor. This payload induces cell death by stabilizing the

covalent complex between topoisomerase I and DNA, which leads to DNA damage and

apoptosis in rapidly dividing cancer cells.[1]

These application notes provide a comprehensive, step-by-step guide to the conjugation of DL-
01 (formic) to a monoclonal antibody, including detailed protocols for the conjugation reaction,

purification of the resulting ADC, and characterization of the final product.

Principle of Conjugation
The conjugation of DL-01 (formic) to a monoclonal antibody relies on the formation of a stable

amide bond. The DL-01 linker possesses a terminal carboxylic acid group which, upon

activation, can react with the primary amines of lysine residues present on the surface of the

antibody. This process is a well-established method for the non-site-specific conjugation of

payloads to antibodies.
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Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
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Category Item Supplier Catalog Number

Drug-Linker DL-01 (formic) MedChemExpress HY-155870A

Antibody
Monoclonal Antibody

(User-defined)
N/A N/A

Activation Reagents

N-(3-

Dimethylaminopropyl)-

N'-ethylcarbodiimide

hydrochloride (EDC)

Thermo Fisher

Scientific
22980

N-hydroxysuccinimide

(NHS)

Thermo Fisher

Scientific
24500

Solvents
Anhydrous Dimethyl

Sulfoxide (DMSO)
Sigma-Aldrich 276855

Anhydrous

Dimethylformamide

(DMF)

Sigma-Aldrich 227056

Buffers
Phosphate-Buffered

Saline (PBS), pH 7.4
Gibco 10010023

Borate Buffer, pH 8.5 Sigma-Aldrich B0394

MES Buffer (2-(N-

morpholino)ethanesulf

onic acid)

Sigma-Aldrich M8250

Purification
Zeba™ Spin Desalting

Columns, 7K MWCO

Thermo Fisher

Scientific
89882

Amicon® Ultra

Centrifugal Filter

Units, 30 kDa MWCO

MilliporeSigma UFC903024

Protein A or Protein G

Agarose Resin

(depending on mAb

isotype)

Thermo Fisher

Scientific
20333 / 20398
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Characterization

Bicinchoninic Acid

(BCA) Protein Assay

Kit

Thermo Fisher

Scientific
23225

UV-Vis

Spectrophotometer
N/A N/A

HPLC System with a

Size-Exclusion

Column (SEC)

N/A N/A

HPLC System with a

Hydrophobic

Interaction Column

(HIC)

N/A N/A

Mass Spectrometer

(e.g., Q-TOF or

Orbitrap)

N/A N/A

Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
This protocol describes the preparation of the monoclonal antibody for conjugation.

Antibody Quantification: Determine the concentration of the antibody solution using a BCA

protein assay or by measuring the absorbance at 280 nm with a UV-Vis spectrophotometer.

Buffer Exchange:

Equilibrate a Zeba™ Spin Desalting Column with conjugation buffer (e.g., PBS, pH 7.4 or

Borate Buffer, pH 8.5) according to the manufacturer's instructions.

Apply the antibody solution to the column.

Centrifuge the column to collect the buffer-exchanged antibody.

Re-quantify the antibody concentration.
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Protocol 2: Activation of DL-01 (formic) Carboxylic Acid
This protocol details the activation of the carboxylic acid group on the DL-01 linker.

Reagent Preparation:

Prepare a 10 mM stock solution of DL-01 (formic) in anhydrous DMSO.

Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMSO or DMF.

Activation Reaction:

In a microcentrifuge tube, add the desired molar excess of EDC and NHS to the DL-01
(formic) solution. A common starting point is a 5-fold molar excess of both EDC and NHS

over DL-01.

Incubate the reaction mixture at room temperature for 15-30 minutes to form the NHS-

ester of DL-01.

Protocol 3: Conjugation of Activated DL-01 to the
Antibody
This protocol describes the conjugation of the activated DL-01 to the prepared monoclonal

antibody.

Reaction Setup:

Add the activated DL-01 NHS-ester solution to the buffer-exchanged antibody solution.

The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture

should be kept below 10% (v/v) to avoid antibody denaturation.

The molar ratio of the drug-linker to the antibody will determine the final drug-to-antibody

ratio (DAR). A typical starting range is a 5 to 20-fold molar excess of the drug-linker.

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle

mixing. Alternatively, the reaction can be performed at 4°C overnight.
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Quenching: Quench the reaction by adding a quenching reagent such as Tris buffer or

glycine to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

Incubate for 15 minutes at room temperature.

Protocol 4: Purification of the Antibody-Drug Conjugate
This protocol outlines the purification of the ADC from unreacted drug-linker and other

reagents.

Initial Purification (Desalting):

Use a Zeba™ Spin Desalting Column, equilibrated with PBS, to remove the majority of the

unconjugated drug-linker and other small molecule reagents.

Further Purification (Size-Exclusion or Affinity Chromatography):

For higher purity, perform size-exclusion chromatography (SEC) using an appropriate

column to separate the ADC from any remaining free drug-linker and aggregates.

Alternatively, if the antibody has a suitable affinity tag (e.g., Fc region), Protein A or Protein

G affinity chromatography can be used. Elute the ADC using a low pH buffer and

immediately neutralize the solution.

Concentration and Buffer Exchange:

Use an Amicon® Ultra Centrifugal Filter Unit to concentrate the purified ADC and

exchange it into the final formulation buffer (e.g., PBS).

Data Presentation and Characterization
Thorough characterization of the ADC is critical to ensure its quality and efficacy. The following

table summarizes key analytical techniques and the information they provide.
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Parameter
Analytical
Technique

Description Expected Outcome

Protein Concentration BCA Assay or A280

Quantifies the total

protein concentration

of the ADC solution.

Determines the yield

and allows for

accurate dosing

calculations.

Drug-to-Antibody

Ratio (DAR)
UV-Vis Spectroscopy

By measuring

absorbance at 280 nm

(protein) and a

wavelength specific to

the payload, the

average DAR can be

calculated.

An average DAR,

typically in the range

of 2-4, is often desired

for optimal efficacy

and safety.

Hydrophobic

Interaction

Chromatography

(HIC)

Separates ADC

species based on their

hydrophobicity, which

correlates with the

number of conjugated

drug molecules.

Provides a distribution

of different DAR

species (e.g., DAR0,

DAR2, DAR4).

Mass Spectrometry

(MS)

Provides the exact

mass of the intact

ADC and its subunits,

allowing for precise

DAR determination.

Confirms the DAR and

can identify the sites

of conjugation.

Purity and

Aggregation

Size-Exclusion

Chromatography

(SEC-HPLC)

Separates molecules

based on size,

allowing for the

quantification of

monomeric ADC,

aggregates, and

fragments.

High purity with

minimal aggregation is

desired for safety and

efficacy.

Free Drug Level Reversed-Phase

HPLC (RP-HPLC)

Separates the ADC

from the

The level of free drug

should be minimized
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unconjugated, free

drug-linker.

to reduce off-target

toxicity.

Antigen Binding

Affinity

ELISA or Surface

Plasmon Resonance

(SPR)

Measures the binding

affinity of the ADC to

its target antigen

compared to the

unconjugated

antibody.

The conjugation

process should not

significantly impair the

antibody's binding

affinity.

In Vitro Cytotoxicity Cell-based Assays

Evaluates the potency

of the ADC in killing

target cancer cells.

The ADC should

demonstrate potent

and specific

cytotoxicity towards

antigen-positive cells.

Signaling Pathway and Experimental Workflow
Diagrams
Signaling Pathway of DL-01 Payload (Camptothecin
Derivative)
The cytotoxic payload of DL-01 is a topoisomerase I inhibitor. Its mechanism of action involves

the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA single-strand

breaks that are converted into double-strand breaks during DNA replication. This DNA damage

activates cell cycle checkpoints and ultimately triggers apoptosis.
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Caption: Mechanism of action of the DL-01 ADC payload.

Experimental Workflow for DL-01 Conjugation and
Characterization
The following diagram illustrates the overall workflow for the synthesis and analysis of a DL-01

based Antibody-Drug Conjugate.
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ADC Synthesis

ADC Characterization

1. Antibody Preparation
(Buffer Exchange)

3. Conjugation Reaction
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Caption: Workflow for DL-01 ADC synthesis and characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for the Conjugation of
DL-01 (formic)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15138320#step-by-step-guide-to-conjugating-dl-01-
formic]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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